molecular formula C12H17N3 B12529767 N-tert-butyl-1-methyl-1H-benzo[d]imidazol-2-amine

N-tert-butyl-1-methyl-1H-benzo[d]imidazol-2-amine

Cat. No.: B12529767
M. Wt: 203.28 g/mol
InChI Key: RBAUPCDTSZPCQS-UHFFFAOYSA-N
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Description

N-tert-butyl-1-methyl-1H-benzo[d]imidazol-2-amine is a synthetic benzo[d]imidazole derivative of interest in chemical and pharmaceutical research. The compound's structure, which incorporates a tert-butyl group and a methyl-substituted nitrogen on the imidazole ring, is a valuable scaffold for medicinal chemistry and drug discovery programs. Researchers utilize this core structure in the design and synthesis of novel molecules, particularly for probing biological targets and structure-activity relationships. As a building block, it can be used to develop compounds for various experimental applications. This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the product's Safety Data Sheet (SDS) and adhere to all safe laboratory handling practices before use.

Properties

Molecular Formula

C12H17N3

Molecular Weight

203.28 g/mol

IUPAC Name

N-tert-butyl-1-methylbenzimidazol-2-amine

InChI

InChI=1S/C12H17N3/c1-12(2,3)14-11-13-9-7-5-6-8-10(9)15(11)4/h5-8H,1-4H3,(H,13,14)

InChI Key

RBAUPCDTSZPCQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=NC2=CC=CC=C2N1C

Origin of Product

United States

Preparation Methods

Intramolecular Cyclization Mediated by Carbodiimide Reagents

A prominent method for synthesizing N-tert-butyl-1-methyl-1H-benzo[d]imidazol-2-amine involves the coupling of isothiocyanate derivatives with benzene-1,2-diamines followed by intramolecular cyclization. As detailed in recent studies, this approach leverages N,N′-diisopropylcarbodiimide (DIC) to facilitate the formation of the benzimidazole core.

Synthesis of Isothiocyanate Building Blocks

The isothiocyanate precursors are synthesized through a multi-step sequence starting from epoxide intermediates. For example, epichlorohydrin or glycidyl nosylate derivatives undergo azide substitution with sodium azide in ethanol at 40°C, yielding azido intermediates. Subsequent protection with tert-butyldimethylsilyl chloride (TBDMS-Cl) in dimethylformamide (DMF) affords silyl-protected amines, which are reduced via the Staudinger reaction (triphenylphosphine, THF/H₂O) to generate primary amines. Treatment with di(1H-imidazol-1-yl)methanethione in dichloromethane then converts these amines into isothiocyanates.

Cyclization and Deprotection

Benzene-1,2-diamines, prepared via nucleophilic substitution of 1-fluoro-2-nitrobenzene derivatives followed by zinc/ammonium chloride reduction, react with the isothiocyanates in DMF at room temperature. The resulting thiourea intermediates undergo DIC-mediated cyclization at 60°C, forming the benzimidazole skeleton. Final deprotection of the TBDMS group using tetrabutylammonium fluoride (TBAF) yields the target compound in 45–74% overall yield.

Key Optimization Data:
Parameter Optimal Condition Yield Improvement
Solvent for Cyclization DMF 68% → 74%
Temperature 60°C Reduced byproducts
Deprotection Agent TBAF in THF 92% efficiency

Visible Light-Mediated Photocatalyst-Free Synthesis

A groundbreaking one-pot methodology utilizing visible light irradiation has been developed to streamline the synthesis of N-substituted 2-aminobenzimidazoles, including the target compound. This approach eliminates the need for toxic desulfurizing agents and transition-metal catalysts.

Reaction Design and Mechanism

The three-step sequence involves:

  • N-Substitution : o-Phenylenediamine reacts with tert-butyl chloroformate in ethanol/water (9:1) with K₂CO₃ at room temperature.
  • Thiourea Formation : Addition of methyl isothiocyanate forms the thiourea intermediate.
  • Cyclodesulfurization : Visible light (3 W blue LED) initiates a radical pathway, where singlet oxygen reacts with the thiourea thiolate to generate a thiyl radical. Cyclization and sulfur extrusion yield the benzimidazole product.

Scope and Scalability

The method demonstrates broad functional group tolerance, accommodating electron-withdrawing (-Cl, -CF₃) and electron-donating (-OMe, -NH₂) substituents. Gram-scale synthesis in a Pyrex reactor achieved 82% yield, highlighting industrial applicability.

Mechanistic Validation:
  • Light Dependency : No product formed in dark conditions.
  • Radical Trapping : Addition of TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) suppressed cyclization, confirming radical intermediates.

Alternative Pathways and Comparative Analysis

Mitsunobu Reaction for N-Alkylation

A Mitsunobu-based approach has been explored for introducing the tert-butyl group. Treatment of 1-methyl-1H-benzo[d]imidazol-2-amine with tert-butanol, triphenylphosphine, and diethyl azodicarboxylate (DEAD) in THF at 0°C afforded the target compound in 58% yield. However, this method suffers from lower efficiency compared to cyclization strategies.

Solvent and Base Optimization

Comparative studies reveal that ethanol/water mixtures enhance solubility of intermediates, while carbonate bases (K₂CO₃) outperform organic bases like triethylamine (TEA) in minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-1-methyl-1H-benzo[d]imidazol-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazoles, amines, and N-oxides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-tert-butyl-1-methyl-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with cellular receptors, affecting signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Benzimidazole derivatives vary significantly in biological activity and physicochemical properties based on substituents. Below is a detailed comparison:

Key Structural Analogs and Their Properties

Compound Name Substituents Biological Activity/Application Key Physicochemical Properties Reference
N-tert-Butyl-1-methyl-1H-benzo[d]imidazol-2-amine 1-methyl, 2-tert-butylamine PqsR inhibition (antibacterial adjuvant) High logP (enhanced lipophilicity)
1H-Benzo[d]imidazol-2-amine None Intermediate for synthesis Low logP; limited bioavailability
N-Methyl-6-nitro-1H-benzo[d]imidazol-2-amine 1-methyl, 6-nitro Neuroprotective (mGluR5 targeting) Moderate logP; nitro group may limit BBB penetration
4-Bromo-1H-benzo[d]imidazol-2-amine 4-bromo Antimicrobial (in silico potential) High molecular weight (212.05 g/mol)
5-Nitro-N-(3-(5-methyl-1H-imidazol-1-yl)propyl)-1H-benzo[d]imidazol-2-amine 5-nitro, propyl-imidazole Alzheimer’s disease candidate (QC inhibition) Predicted BBB permeability
N,N-Dimethyl-5-nitro-1H-benzo[d]imidazol-2-amine 5-nitro, N,N-dimethyl Structural studies High solubility due to polar nitro and dimethyl groups

Impact of Substituents on Activity

  • Amine at 2-Position : Critical for hydrogen bonding. Replacement with thiol (e.g., 1-methyl-1H-benzo[d]imidazol-2-thiol) abolished PqsR inhibitory activity .
  • tert-Butyl Group : Enhances activity through hydrophobic interactions and steric bulk. Compared to methyl analogs, tert-butyl improves binding affinity in bacterial targets .
  • Nitro Groups : Introduce polarity and electronic effects but may reduce BBB penetration unless balanced with lipophilic groups (e.g., propyl-imidazole in ).
  • Halogen Substituents (e.g., bromo) : Increase molecular weight and may enhance antimicrobial activity via halogen bonding .

Computational and Experimental Insights

  • Molecular Docking : The tert-butyl group in this compound occupies hydrophobic pockets in PqsR, explaining its enhanced inhibitory activity .
  • LogP and Solubility : tert-butyl increases logP (predicted ~3.5), which may limit aqueous solubility but improve membrane permeability. Nitro derivatives (e.g., ) exhibit lower logP (~1.8) due to polar nitro groups.
  • Metabolic Stability : Bulky tert-butyl groups may reduce metabolic degradation compared to smaller alkyl chains .

Biological Activity

N-tert-butyl-1-methyl-1H-benzo[d]imidazol-2-amine is a benzimidazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a tert-butyl group and a benzimidazole core. Its molecular formula is C₁₃H₁₈N₄, with a molecular weight of approximately 218.31 g/mol. The structural features contribute to its pharmacological potential.

Research indicates that this compound may exert its biological effects through interactions with specific enzymes and receptors within cellular pathways. These interactions can lead to alterations in gene transcription and cellular signaling processes, which are crucial for its antimicrobial and anticancer activities.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. Studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungal strains. The Minimum Inhibitory Concentration (MIC) values for some tested microorganisms are summarized in Table 1.

Microorganism MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans64

These results suggest that the compound could be a candidate for developing new antimicrobial agents, especially in the context of rising antibiotic resistance.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies have demonstrated significant cytotoxic effects, with IC50 values indicating the concentration required to inhibit cell growth by 50%. Notable findings are presented in Table 2.

Cancer Cell Line IC50 (µM)
MCF-7 (Breast Cancer)3.1
HCT116 (Colon Cancer)4.5
U87 (Glioblastoma)5.0

The compound's ability to induce apoptosis in cancer cells was also observed, suggesting mechanisms beyond mere growth inhibition. Flow cytometry analyses indicated that treatment with the compound led to increased apoptotic cell populations over time .

Case Study 1: Antimicrobial Efficacy Against Multidrug-resistant Strains

A recent study evaluated the efficacy of this compound against multidrug-resistant strains of Staphylococcus aureus. The compound exhibited significant antibacterial activity with an MIC of 8 µg/mL, showcasing its potential as a therapeutic agent against resistant infections .

Case Study 2: Anticancer Mechanisms in Breast Cancer Models

In another investigation focusing on breast cancer models, this compound was administered to MCF-7 cells. Results indicated that the compound not only inhibited cell proliferation but also triggered apoptotic pathways involving caspase activation and PARP cleavage. These findings support further exploration into its use as an adjunct therapy in breast cancer treatment .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-tert-butyl-1-methyl-1H-benzo[d]imidazol-2-amine and related derivatives?

  • Methodology : Common approaches include copper-catalyzed three-component coupling reactions (e.g., using terminal alkynes and sulfonyl azides) , microwave-assisted one-pot synthesis , and catalyst optimization (e.g., CBr₄-promoted benzimidazole ring formation) . For N-alkylation, tert-butyl groups are introduced via nucleophilic substitution or reductive amination under controlled conditions. Structural confirmation requires NMR (¹H/¹³C), IR, and mass spectrometry .

Q. How are spectroscopic techniques employed to characterize N-tert-butyl-1-methyl-1H-benzo[d]imidazol-2-amine?

  • Methodology :

  • ¹H NMR : Signals for tert-butyl protons appear as a singlet (~1.3 ppm), while aromatic protons resonate between 6.8–7.2 ppm. Methyl groups on the imidazole ring show singlets near 3.0–3.5 ppm .
  • IR : Stretching vibrations for NH₂ (~3300–3400 cm⁻¹) and C=N (1600–1650 cm⁻¹) confirm the benzimidazole core .
  • ESI-MS : Molecular ion peaks ([M+H]⁺) are critical for verifying molecular weight .

Q. What are the foundational reactivity trends of 2-aminobenzimidazole derivatives in substitution reactions?

  • Methodology : The NH₂ group at the 2-position undergoes nucleophilic substitution with alkyl halides or sulfonyl chlorides. Steric hindrance from the tert-butyl group may slow reactivity, requiring elevated temperatures (80–100°C) or polar aprotic solvents (e.g., DMF) .

Advanced Research Questions

Q. How can unexpected byproducts in the synthesis of N-tert-butyl derivatives be analyzed and mitigated?

  • Methodology : Byproducts often arise from competing pathways, such as N-demethylation or over-alkylation. For example, during SNAr reactions with piperidin-4-amine, self-catalyzed N-diarylation can occur, leading to dimeric structures. Mechanistic studies via LC-MS and kinetic monitoring are essential to identify intermediates. Adjusting stoichiometry or using milder bases (e.g., K₂CO₃) minimizes side reactions .

Q. What computational approaches elucidate the binding interactions of N-tert-butyl-1-methyl-1H-benzo[d]imidazol-2-amine with biological targets?

  • Methodology : Co-crystal X-ray structures (e.g., PRMT5/MTA complexes) reveal critical interactions:

  • The NH₂ group forms bifurcated H-bonds with Glu435 and Glu444 backbones.
  • The tert-butyl group occupies hydrophobic pockets, enhancing binding affinity.
  • Molecular docking (AutoDock Vina) and MD simulations predict binding modes and validate thermodynamic stability .

Q. How do substituents influence the pharmacokinetic properties of benzimidazol-2-amine derivatives?

  • Methodology :

  • Lipophilicity (clogP) : The tert-butyl group increases clogP, improving membrane permeability but potentially reducing solubility.
  • Blood-brain barrier (BBB) penetration : Compounds with moderate clogP (~2–3) and low polar surface area (<90 Ų) show favorable BBB permeability, as predicted by QSPR models .
  • Metabolic stability : Methyl groups on the imidazole ring reduce oxidative metabolism in hepatic microsome assays .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

  • Methodology : Overlapping NMR signals (e.g., aromatic protons) are resolved using 2D techniques (COSY, HSQC). For example, NOESY can distinguish between para- and meta-substituted tert-butyl groups. Conflicting IR data (e.g., NH₂ vs. NH stretches) require cross-validation with X-ray crystallography .

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